1,2-Dichlorotetrafluorocyclobutene-1
Overview
Description
1,2-Dichlorotetrafluorocyclobutene-1 is a cyclic fluorinated organic compound with the molecular formula C₄Cl₂F₄ and a molecular weight of 194.942 . This compound is notable for its unique chemical structure, which includes both chlorine and fluorine atoms attached to a cyclobutene ring.
Scientific Research Applications
1,2-Dichlorotetrafluorocyclobutene-1 has several scientific research applications. It is used in the study of catalytic processes and reaction pathways due to its unique structure and reactivity . The compound’s fluorinated nature makes it valuable in the development of materials with specific chemical and physical properties. Additionally, it is used in environmental sciences and space science research .
Mechanism of Action
Target of Action
The primary target of 1,2-Dichlorotetrafluorocyclobutene-1 is the catalytic gas-phase process of fluorination . This process involves the use of hexachlorobutadiene (HCBD) and anhydrous HF .
Mode of Action
This compound interacts with its targets through a catalytic gas-phase process of fluorination . This interaction results in the formation of this compound from hexachlorobutadiene (HCBD) and anhydrous HF .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transformation of hexachlorobutadiene (HCBD) into this compound
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to transform hexachlorobutadiene (HCBD) into this compound
Safety and Hazards
Preparation Methods
1,2-Dichlorotetrafluorocyclobutene-1 can be synthesized via a catalytic gas-phase process of fluorination using hexachlorobutadiene and anhydrous hydrogen fluoride . The process involves the use of CrOₓ/ZnO catalysts with different promoters such as nickel, copper, indium, and aluminum. The highest yield of this compound, reaching 90%, was achieved using a Cr–Ni–Zn catalyst under optimized reaction conditions . This method offers an economic and efficient route for industrial production.
Chemical Reactions Analysis
1,2-Dichlorotetrafluorocyclobutene-1 undergoes various chemical reactions, including substitution reactions. For example, it reacts with diphenylphosphine in a solvent medium of dimethylformamide to produce mono and disubstituted derivatives . The reaction conditions and the presence of a solvent significantly influence the products formed. In the absence of a solvent, different products such as hydrogen chloride, trifluorodiphenylphosphorane, and diphenylphosphinic fluoride are obtained .
Comparison with Similar Compounds
1,2-Dichlorotetrafluorocyclobutene-1 can be compared with other similar compounds such as perfluorocyclobutene and hexachlorobutadiene. Unlike perfluorocyclobutene, which contains only fluorine atoms, this compound has both chlorine and fluorine atoms, giving it unique reactivity and applications . Hexachlorobutadiene, on the other hand, is used as a precursor in the synthesis of this compound .
Properties
IUPAC Name |
1,2-dichloro-3,3,4,4-tetrafluorocyclobutene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F4/c5-1-2(6)4(9,10)3(1,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHIKRWJVIBASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191137 | |
Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377-93-5 | |
Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dichlorotetrafluorocyclobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding the reaction between 1,2-Dichlorotetrafluorocyclobutene-1 and Cyclenphosphorane?
A1: The research demonstrates that Cyclenphosphorane reacts with this compound in the presence of triethylamine to form monochlorotetrafluorocyclobutenylcyclenphosphorane with a yield of 70-80% []. This reaction occurs at room temperature in tetrahydrofuran.
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